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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the heterobifunctional linker
commonly known as HO-PEG3-CH2COOH. It confirms that HO-PEG3-CH2COOH and PEG3-
0O-CH2COOH are synonyms for the same molecule.[1][2] This document details its chemical
identity, physicochemical properties, and core applications in modern drug development,
particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting
Chimeras (PROTACS). Detailed experimental protocols for its use in bioconjugation are
provided, alongside diagrams illustrating its mechanism of action in targeted protein
degradation and a typical experimental workflow.

Chemical Identity and Nomenclature

HO-PEG3-CH2COOH is a discrete polyethylene glycol (APEG®) linker characterized by a
terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a
three-unit ethylene glycol spacer. This bifunctional nature allows for the sequential conjugation
of two different molecules, making it an essential tool in constructing complex bioconjugates.

The nomenclature for this compound can vary, leading to potential confusion. The following
names and identifiers all refer to the same chemical entity:
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Common Names: HO-PEG3-CH2COOH, PEG3-0-CH2COOH, Hydroxy-PEG3-acetic acid[2]

Systematic (IUPAC) Name: 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid[3][4]

Other Synonyms: Triethylene glycol mono(carboxymethyl) ether, 11-Hydroxy-3,6,9-
trioxaundecanoic acid[2][4]

CAS Number: 51951-05-4[1][4]
The structural formula is: HO-(CH2)2-O-(CHz)2-O-(CH2)2-O-CH2-COOH

Physicochemical and Quantitative Data

The physical and chemical properties of HO-PEG3-CH2COOH are critical for its application in
precise chemical synthesis. The data is summarized in the table below.

Property Value Reference(s)
Molecular Formula CsH1606 [1103114]
Molecular Weight 208.21 g/mol [1112][3]
Purity (Typical) >95% [1112]
Appearance Solid, Semi-solid, or Liquid [2]
N Soluble in Water, DMSO, DMF,
Solubility [21[5]
DCM
-20°C to 8°C, Sealed in dry
Storage Temperature N [11[2]
conditions
NUAYEVLSVMOUPE-
InChl Key [2][3]

UHFFFAOYSA-N

Core Applications in Drug Development

The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of
conjugated molecules, while the terminal reactive groups provide anchor points for covalent
linkage.[6][7][8]
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 PROTAC Linkers: This is a primary application where the linker connects a target-binding
ligand and an E3 ubiquitin ligase ligand.[1][9] The linker's length and flexibility are crucial for
orienting the two ligands to form a productive ternary complex, leading to the ubiquitination
and subsequent degradation of the target protein.[9]

e Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a
monoclonal antibody.[7][10] The carboxylic acid can be conjugated to an amine on the
antibody, while the hydroxyl group can be modified to react with the drug payload.

¢ Bioconjugation: It serves as a general-purpose hydrophilic spacer to link various
biomolecules, such as peptides, oligonucleotides, or proteins, to other molecules or
surfaces.[6]

Signaling Pathway and Experimental Workflow
Visualization

The diagram below illustrates the signaling pathway exploited by PROTACs constructed with a
PEG3 linker. The PROTAC molecule facilitates the formation of a ternary complex between the
target protein and an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.
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PROTAC Mechanism of Action
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The following diagram outlines a typical workflow for conjugating the carboxylic acid moiety of
HO-PEG3-CH2COOH to a primary amine on a target molecule, such as a protein.

1. Prepare Reagents
- HO-PEG3-CH2COOH in DMSO
- Protein in Amine-Free Buffer (e.g., PBS)
- EDC and NHS Stocks

2. Activate Carboxylic Acid
- Mix HO-PEG3-CH2COOH, EDC, and NHS
- Incubate 15-30 min at RT
- Forms Amine-Reactive NHS Ester

3. Conjugation Reaction
- Add activated PEG linker to protein solution
- Incubate 2 hrs at RT or overnight at 4°C

4. Quench Reaction
- Add Tris or Hydroxylamine
- Consumes excess unreacted NHS esters

5. Purify Conjugate
- Remove excess reagents
- Methods: SEC or Dialysis

6. Characterize Final Product
- SDS-PAGE, Mass Spec, HPLC

Click to download full resolution via product page

Amine Conjugation Workflow
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Experimental Protocols

The following protocols are generalized methodologies for using HO-PEG3-CH2COOH in
bioconjugation. Optimization is recommended for specific applications.

This protocol describes the conversion of the terminal carboxylic acid to a more reactive N-
hydroxysuccinimide (NHS) ester, which readily couples with primary amines.[11]

Materials:

e HO-PEG3-CH2COOH

e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

¢ N-hydroxysuccinimide (NHS)

 Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[11]
e Molecule with primary amine (e.g., protein, peptide)

» Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]
¢ Quenching Buffer: 1 M Tris-HCI, pH 8.0[11]

 Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:

» Reagent Preparation:

o Dissolve the amine-containing molecule in Conjugation Buffer to a concentration of 1-10
mg/mL.[11]

o Immediately before use, dissolve HO-PEG3-CH2COOH in anhydrous DMSO or DMF to
create a 10-50 mM stock solution.[11]

o Prepare fresh EDC and NHS solutions in anhydrous DMSO or Activation Buffer.
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Activation Step:

o In a separate microcentrifuge tube, combine the HO-PEG3-CH2COOH solution with EDC
and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[11]

o Incubate the activation reaction for 15-30 minutes at room temperature. This forms the
amine-reactive NHS ester.[11]

Conjugation Step:

o Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to
protein should be optimized but can typically range from 5:1 to 20:1.[11]

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.[11]

Quenching Step:

o Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to
consume any unreacted NHS esters.[11]

o Incubate for 15-30 minutes at room temperature.[11]
Purification:

o Remove excess PEG linker and reaction byproducts using a suitable method like SEC or
dialysis. SEC is highly effective for separating the larger PEGylated protein from smaller
reagents.[11]

The terminal hydroxyl group provides a secondary site for conjugation. It can be activated or
converted to other functional groups. A common conversion is to a tosylate, which is a good
leaving group for subsequent nucleophilic substitution reactions (e.g., to introduce an azide or
thiol).[12]

Materials:

o HO-PEG3-CH2COOH (with the carboxylic acid group protected, e.g., as a methyl or t-butyl
ester)
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e Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
e Triethylamine (TEA) or Pyridine
o p-Toluenesulfonyl chloride (TsCl)
Procedure:
» Reaction Setup:
o Dissolve the carboxyl-protected HO-PEG3-CH2COOH in anhydrous DCM.
o Cool the solution to 0°C in an ice bath.
o Add Triethylamine (typically 1.5-2.0 equivalents).
o Slowly add p-Toluenesulfonyl chloride (1.1-1.3 equivalents) to the solution.
» Reaction:

o Allow the mixture to slowly warm to room temperature and stir overnight under an inert
atmosphere (e.g., nitrogen or argon).

e Work-up and Purification:

o Wash the reaction mixture with water and brine.

[e]

Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa).

(¢]

Remove the solvent under reduced pressure.

[¢]

Purify the resulting tosylated PEG linker using column chromatography.

[¢]

The tosyl group can then be displaced by various nucleophiles (e.g., NaNs to form an
azide, or NaSH to form a thiol) to create a new reactive handle.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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